Polygalasaponin F (Standard)

Antidepressant Behavioral Pharmacology Saponin SAR

Procure Polygalasaponin F for its unique, glycosylation-dependent bioactivity. This oleanane saponin monomer activates NMDAR/CaMKII/ERK/CREB-mediated LTP, epigenetically downregulates NKCC1 to preserve BBB integrity post-CIRI, and suppresses arachidonic acid pathway eicosanoids. Strictly non-substitutable with analogs like Polygalasaponin G due to defined SAR.

Molecular Formula C53H86O23
Molecular Weight 1091.2 g/mol
Cat. No. B1249679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolygalasaponin F (Standard)
Synonymspolygalasaponin F
Molecular FormulaC53H86O23
Molecular Weight1091.2 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)C)(CCC7C6(CC(C(C7(C)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)CO)O)O)O)O)OC9C(C(C(CO9)O)O)O
InChIInChI=1S/C53H86O23/c1-22-40(73-43-37(65)31(59)26(58)20-69-43)36(64)39(67)44(70-22)74-41-35(63)33(61)28(19-55)72-46(41)76-47(68)53-14-12-48(2,3)16-24(53)23-8-9-30-49(4)17-25(57)42(75-45-38(66)34(62)32(60)27(18-54)71-45)50(5,21-56)29(49)10-11-52(30,7)51(23,6)13-15-53/h8,22,24-46,54-67H,9-21H2,1-7H3/t22-,24-,25-,26+,27+,28+,29+,30+,31-,32+,33+,34-,35-,36-,37+,38+,39+,40-,41+,42-,43-,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1
InChIKeyVRDCOPNSCZLBLD-JKVIPCSCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polygalasaponin F (CAS 882664-74-6): A Differentiated Oleanane Triterpenoid Saponin for CNS and Inflammatory Research


Polygalasaponin F (PGSF), also known as Polygalasaponin F or CAS 882664-74-6, is a triterpenoid saponin monomer belonging to the oleanane class, characterized by an oleanolic acid aglycone core with a complex glycosylation pattern including glucuronic acid and multiple sugar residues [1]. It is primarily isolated from Polygala japonica Houtt. and Polygala tenuifolia (Yuan Zhi) [1]. Unlike many structurally related saponins, PGSF exhibits a distinctive profile of pharmacological activities including neuroprotection, induction of long-term potentiation (LTP), and anti-inflammatory effects mediated through specific pathways such as NMDAR activation and NF-κB suppression [1][2][3].

Structural Determinants of Polygalasaponin F Activity: Why Simple Analogs Are Not Interchangeable


Generic substitution with other oleanane-type saponins, even those with similar aglycone cores, is scientifically unjustified due to the profound impact of specific glycosylation patterns on biological activity [1][2][3]. Evidence from structure-activity relationship (SAR) studies demonstrates that the 3-O-glucuronide moiety and a free 28-carboxyl group are essential for certain pharmacological activities, while 28-O-glucosylation can diminish or abolish these effects [1][2]. Within the Polygala genus, minor structural variations among saponins such as Polygalasaponin E, F, and G lead to marked differences in their antidepressant-like activity in the forced swimming test [3]. Therefore, the precise glycosylation pattern of Polygalasaponin F dictates its unique interaction with molecular targets like NMDARs and its resulting neuroprotective and cognitive effects [4][5], making it a non-fungible research tool.

Quantitative Differentiation of Polygalasaponin F: Evidence-Based Comparison with Structural Analogs and In-Class Compounds


Superior Antidepressant-Like Activity of Polygalasaponin F Compared to Polygalasaponin G in Murine Forced Swimming Test

In a direct comparative study of five new triterpenoid saponins isolated from Polygala japonica, Polygalasaponin F (2) and Polygalasaponin G (3) were evaluated for their antidepressant-like effects in the forced swimming test (FST) in mice [1]. Polygalasaponin F significantly reduced immobility time by 51.3%, indicative of antidepressant activity, whereas Polygalasaponin G did not show a significant effect at the same dose and route of administration [1]. This demonstrates a clear functional divergence based on minor structural differences in their glycosylation patterns.

Antidepressant Behavioral Pharmacology Saponin SAR

Potent Long-Term Potentiation (LTP) Induction by Polygalasaponin F: A Distinct Mechanism Relative to Polygalasaponin XXXII

Polygalasaponin F (PGSF) induces long-term potentiation (LTP) in the hippocampal dentate gyrus of anesthetized rats via NMDA receptor (NMDAR) activation [1]. Intracerebroventricular administration of PGSF at 1 and 10 μmol/L produced a long-lasting increase in population spike (PS) amplitude in a dose-dependent manner [1]. While its structural analog, polygalasaponin XXXII (PGS32), is also known to improve cognition and induce LTP [2][3], the published evidence for PGSF provides a well-defined molecular mechanism involving the specific phosphorylation of NR2B, CaMKII, ERK, and CREB, which is blocked by the NMDAR antagonist MK801 [1].

Synaptic Plasticity Cognitive Enhancement NMDA Receptor Hippocampus

Unique Anti-Inflammatory Profile in Influenza Pneumonia Model: Superior Suppression of Eicosanoids Compared to Oseltamivir

In a murine model of influenza A virus (H1N1)-induced pneumonia, Polygalasaponin F (PSF) demonstrated a unique anti-inflammatory profile [1]. While both PSF and the antiviral drug oseltamivir reduced lung cytokines (IL-1β, TNF-α, IL-4, IFN-γ) and improved survival, only PSF significantly decreased the levels of thromboxane A2 (TXA2) and prostaglandin E2 (PGE2) in lung tissue (p<0.05-0.01) [1]. Oseltamivir had no effect on these eicosanoids [1]. This indicates that PSF's anti-inflammatory mechanism extends beyond viral suppression to directly modulate arachidonic acid metabolism, a feature not shared by the standard-of-care antiviral.

Anti-inflammatory Influenza Pneumonia Eicosanoids

Validated Neuroprotection Against Glutamate Excitotoxicity: A Concentration-Dependent Effect Not Universally Shared by All Oleanane Saponins

Polygalasaponin F (PGSF) protects primary cultured hippocampal neurons against glutamate-induced cytotoxicity in a concentration-dependent manner [1]. PGSF pretreatment (10, 20, 40 μM) significantly increased cell viability and reduced intracellular Ca2+ overload induced by glutamate [1]. This neuroprotective effect is mechanistically linked to the modulation of NMDA receptor subunit expression (preventing NR2A downregulation and NR2B upregulation) [1]. In contrast, a systematic study of oleanolic acid-type glucuronides on primary hepatocytes revealed that the presence and position of sugar residues dictate a balance between hepatoprotective and hepatotoxic effects, with some monodesmosidic saponins exhibiting inherent cytotoxicity [2]. Therefore, the neuroprotective action of PGSF is a specific property of its exact glycosidic structure.

Neuroprotection Excitotoxicity Glutamate Primary Neuronal Culture

In Vivo Neuroprotective Efficacy in Cerebral Ischemia-Reperfusion Injury: Functional Outcome Improvement

Polygalasaponin F (PGSF) demonstrates robust neuroprotective effects in a rat model of cerebral ischemia-reperfusion injury (CIRI) [1]. Administration of PGSF at 10 mg/kg and 20 mg/kg significantly mitigated neurological deficits, reduced cerebral infarction volume, and alleviated brain edema following CIRI [1]. Mechanistically, PGSF was shown to enhance DNA methylation of the NKCC1 promoter, thereby downregulating NKCC1 expression and preserving blood-brain barrier (BBB) integrity, as evidenced by increased expression of occludin and ZO-1 [1]. This represents a novel epigenetic mechanism of action not commonly described for other oleanane saponins.

Stroke Cerebral Ischemia Blood-Brain Barrier NKCC1

Structural Divergence from Oleanolic Acid 3-O-Glucuronide: Implications for Hypoglycemic Activity

While Polygalasaponin F shares the oleanolic acid core with compounds like Oleanolic acid 3-O-glucuronide (OA3G), their glycosylation patterns diverge significantly, leading to different pharmacological profiles [1][2]. OA3G is a known hypoglycemic agent that inhibits gastric emptying and intestinal glucose uptake [1][2]. SAR studies have established that a free 28-carboxyl group and a 3-O-glucuronide moiety are essential for this activity; 28-O-glucosylation (as seen in some saponins) abolishes the hypoglycemic effect [1][2]. Polygalasaponin F is a bisdesmosidic saponin with a more complex glycosylation pattern that includes a 28-O-glucosyl ester . Based on this established SAR, PGSF is predicted to have reduced or absent hypoglycemic activity compared to OA3G, making it a more selective tool for CNS and inflammation research without confounding metabolic effects.

Hypoglycemic Diabetes Glucose Absorption SAR

High-Impact Research Applications for Polygalasaponin F (CAS 882664-74-6) Based on Verified Differential Evidence


Dissecting Glutamatergic Synaptic Plasticity and Cognitive Enhancement Mechanisms

Polygalasaponin F is uniquely suited for studies of NMDAR-dependent long-term potentiation (LTP) and cognitive enhancement [1]. Its validated ability to induce LTP in vivo via a specific NMDAR/CaMKII/ERK/CREB signaling pathway, which is blocked by MK801, provides a robust and mechanistically defined tool for investigating synaptic plasticity, learning, and memory [1]. This is in contrast to less characterized analogs like polygalasaponin XXXII, allowing for more precise dissection of glutamatergic signaling cascades [2][3].

Preclinical Models of Ischemic Stroke and Blood-Brain Barrier Dysfunction

PGSF is a high-value compound for preclinical stroke research based on its demonstrated in vivo efficacy in a rat model of cerebral ischemia-reperfusion injury (CIRI) [4]. Its ability to reduce neurological deficits and cerebral infarction by epigenetically downregulating NKCC1 and preserving BBB integrity (increasing occludin and ZO-1) [4] distinguishes it from saponins with only in vitro neuroprotective data. This provides a clear rationale for its use in studies of stroke pathophysiology, brain edema, and BBB-targeted therapeutics [4].

Investigating Eicosanoid-Mediated Inflammation in Viral Pneumonia and Sepsis

In models of influenza-induced pneumonia, PGSF offers a distinct advantage over standard antivirals like oseltamivir due to its unique ability to suppress both cytokine and eicosanoid (TXA2, PGE2) production [5]. This property makes PGSF an essential tool for researchers aiming to dissect the specific contribution of the arachidonic acid pathway to pulmonary inflammation and immunopathology, independent of direct viral suppression [5].

Exploring Saponin Structure-Activity Relationships (SAR) for CNS Disorders

The direct comparison of PGSF with its closely related analog, Polygalasaponin G, in the forced swimming test highlights its utility as a critical probe in SAR studies [6]. The stark difference in antidepressant-like activity (active vs. inactive) driven by minor structural variations [6] enables researchers to pinpoint the glycosidic features essential for CNS activity. Furthermore, its structural divergence from hypoglycemic saponins like oleanolic acid 3-O-glucuronide [7] allows for the study of neuroactive saponins without the confounding variable of altered glucose metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Polygalasaponin F (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.